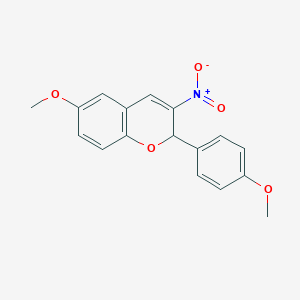
11-Pentan-3-ylhenicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Pentan-3-ylhenicosane is a long-chain aliphatic hydrocarbon with the molecular formula C26H54. It is a solid compound that is colorless and odorless.
Métodos De Preparación
11-Pentan-3-ylhenicosane can be synthesized through various chemical reactions involving fatty alcohols or other raw materials. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of catalysts and controlled reaction environments to ensure the desired product is obtained . Industrial production methods may involve large-scale chemical reactors and purification processes to isolate the compound in its pure form .
Análisis De Reacciones Químicas
11-Pentan-3-ylhenicosane, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, oxidation reactions can produce alcohols, ketones, or carboxylic acids, while substitution reactions with halogens can yield halogenated hydrocarbons .
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research and industry. It can be used as a fuel additive, lubricant, or raw material for other chemical syntheses. Its properties make it suitable for use in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action for 11-Pentan-3-ylhenicosane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in various chemical reactions due to its hydrocarbon structure. The molecular targets and pathways involved would depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
11-Pentan-3-ylhenicosane can be compared to other long-chain alkanes such as heneicosane and docosane. These compounds share similar chemical properties and applications but differ in their molecular structures and specific uses. For example, heneicosane has a slightly shorter carbon chain, while docosane has a longer one . The unique structure of this compound may confer specific advantages in certain applications, such as its use as a lubricant or fuel additive .
Propiedades
Número CAS |
55282-11-6 |
|---|---|
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
11-pentan-3-ylhenicosane |
InChI |
InChI=1S/C26H54/c1-5-9-11-13-15-17-19-21-23-26(25(7-3)8-4)24-22-20-18-16-14-12-10-6-2/h25-26H,5-24H2,1-4H3 |
Clave InChI |
YAOSHAWMYFELSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCCCC)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



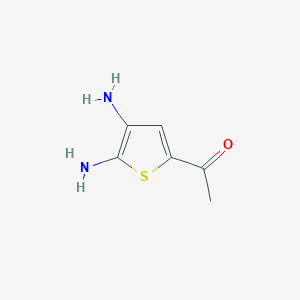
![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
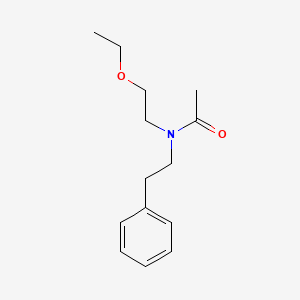
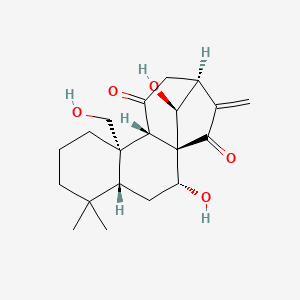
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
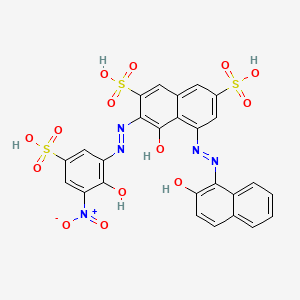
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
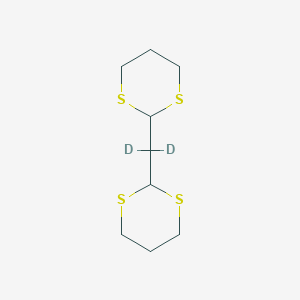
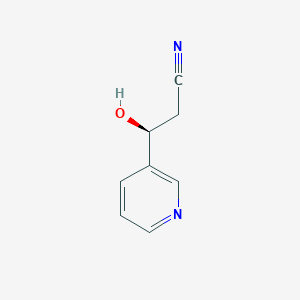
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
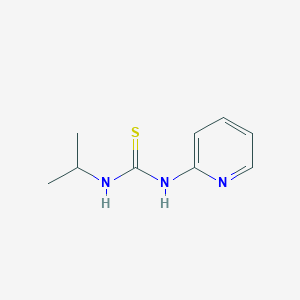
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
